(1E,6E)-1,7-bis(4-hydroxyphenyl)-4-[(1R,6S)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]hepta-1,6-diene-3,5-dione
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Overview
Description
(1E,6E)-1,7-bis(4-hydroxyphenyl)-4-[(1R,6S)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]hepta-1,6-diene-3,5-dione is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of two hydroxyphenyl groups and a cyclohexene ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E,6E)-1,7-bis(4-hydroxyphenyl)-4-[(1R,6S)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]hepta-1,6-diene-3,5-dione typically involves a multi-step process. One common method includes the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 4-hydroxybenzaldehyde with acetone to form a bis(4-hydroxyphenyl)butadiene intermediate.
Cycloaddition Reaction: The intermediate undergoes a cycloaddition reaction with a suitable dienophile, such as 3-methyl-6-propan-2-ylcyclohex-2-en-1-one, to form the desired product.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressure to enhance yield and efficiency. Large-scale synthesis may also incorporate continuous flow reactors for better scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the double bonds in the hepta-1,6-diene moiety, resulting in the formation of saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Saturated hepta-1,6-diene derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex molecular architectures.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress and inflammation play a role.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1E,6E)-1,7-bis(4-hydroxyphenyl)-4-[(1R,6S)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]hepta-1,6-diene-3,5-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl groups can participate in hydrogen bonding and π-π interactions, while the cyclohexene ring can engage in hydrophobic interactions. These interactions can modulate the activity of target proteins and influence cellular pathways.
Comparison with Similar Compounds
Curcumin: A natural compound with a similar hepta-1,6-diene-3,5-dione structure but different substituents.
Bisphenol A: Contains two hydroxyphenyl groups but lacks the extended conjugated system.
Uniqueness: (1E,6E)-1,7-bis(4-hydroxyphenyl)-4-[(1R,6S)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]hepta-1,6-diene-3,5-dione is unique due to its combination of hydroxyphenyl groups and a cyclohexene ring, which imparts distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1E,6E)-1,7-bis(4-hydroxyphenyl)-4-[(1R,6S)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]hepta-1,6-diene-3,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O4/c1-19(2)25-15-4-20(3)18-26(25)29(27(32)16-9-21-5-11-23(30)12-6-21)28(33)17-10-22-7-13-24(31)14-8-22/h5-14,16-19,25-26,29-31H,4,15H2,1-3H3/b16-9+,17-10+/t25-,26-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEWDUSWUQJRDO-QAFNQESISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(CC1)C(C)C)C(C(=O)C=CC2=CC=C(C=C2)O)C(=O)C=CC3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]([C@@H](CC1)C(C)C)C(C(=O)/C=C/C2=CC=C(C=C2)O)C(=O)/C=C/C3=CC=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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